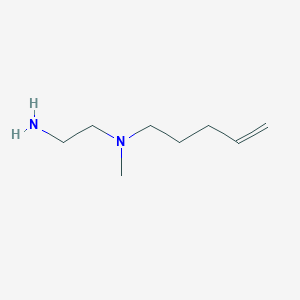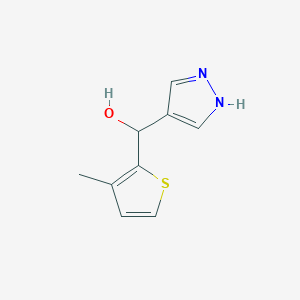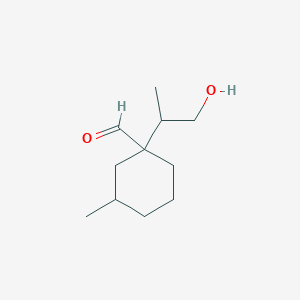
1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylcyclohexanone.
Addition of Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group is introduced through a Grignard reaction using 1-bromo-2-propanol and magnesium in anhydrous ether.
Oxidation: The resulting alcohol is then oxidized to form the aldehyde group using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with reagents like thionyl chloride to form corresponding chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-methanol.
Substitution: 1-(1-Chloropropan-2-yl)-3-methylcyclohexane-1-carbaldehyde.
科学的研究の応用
1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
1-(1-Chloropropan-2-yl)-3-methylcyclohexane-1-carbaldehyde: Similar structure but with a chlorine atom replacing the hydroxy group.
Uniqueness: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a hydroxypropan-2-yl group and an aldehyde group on the cyclohexane ring
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
1-(1-hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-4-3-5-11(6-9,8-13)10(2)7-12/h8-10,12H,3-7H2,1-2H3 |
InChIキー |
WMDKSGJXHPRFNX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(C=O)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


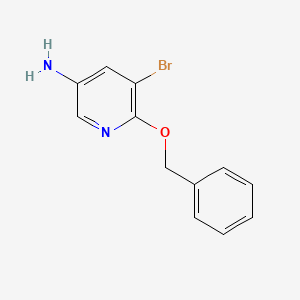
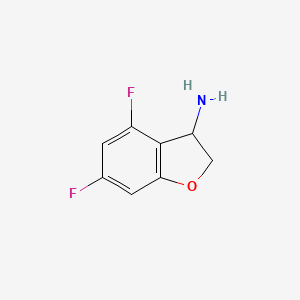

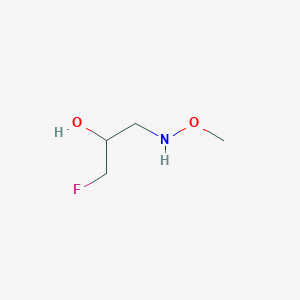
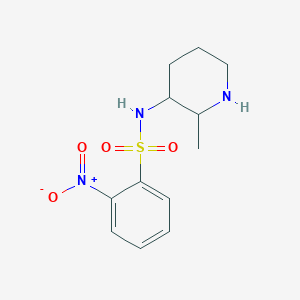

![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)
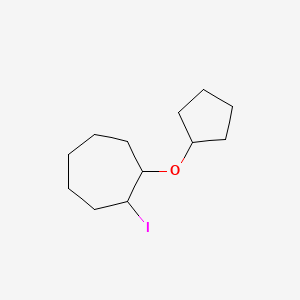



![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
